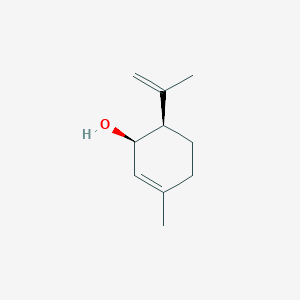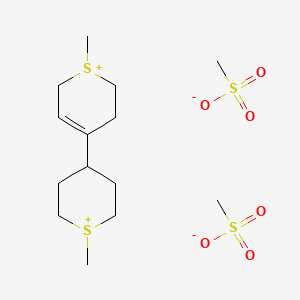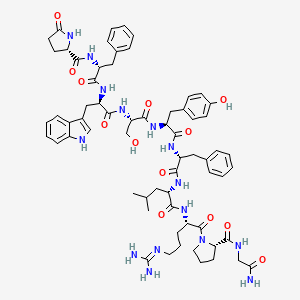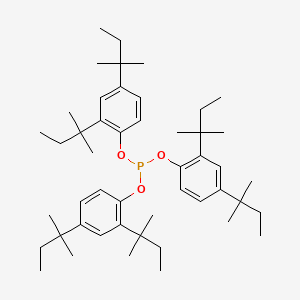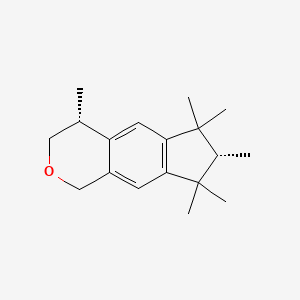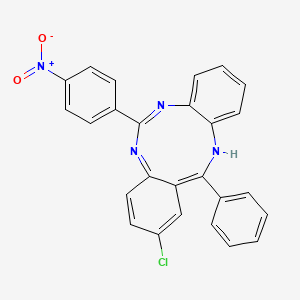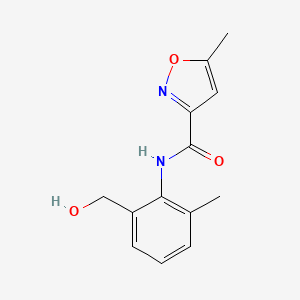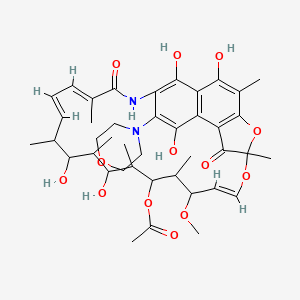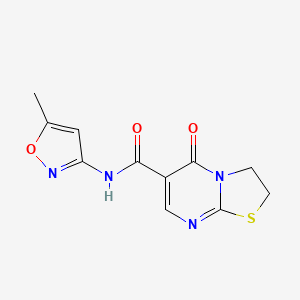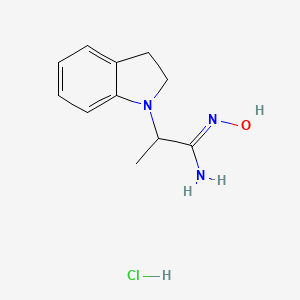
2,3-Dihydro-N-hydroxy-alpha-methyl-1H-indole-1-ethanimidamide monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-N-hydroxy-alpha-methyl-1H-indole-1-ethanimidamide monohydrochloride is a complex organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-N-hydroxy-alpha-methyl-1H-indole-1-ethanimidamide monohydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
化学反应分析
Types of Reactions
2,3-Dihydro-N-hydroxy-alpha-methyl-1H-indole-1-ethanimidamide monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The ethanimidamide group can be reduced to form amines.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated indole derivatives.
科学研究应用
2,3-Dihydro-N-hydroxy-alpha-methyl-1H-indole-1-ethanimidamide monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,3-Dihydro-N-hydroxy-alpha-methyl-1H-indole-1-ethanimidamide monohydrochloride involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The hydroxy and ethanimidamide groups contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
相似化合物的比较
Similar Compounds
1-Methyl-2,3-dihydro-1H-indole: Shares the indole core but lacks the hydroxy and ethanimidamide groups.
3-Hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione: Contains a similar indole structure with additional functional groups.
Uniqueness
2,3-Dihydro-N-hydroxy-alpha-methyl-1H-indole-1-ethanimidamide monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
属性
CAS 编号 |
85475-46-3 |
|---|---|
分子式 |
C11H16ClN3O |
分子量 |
241.72 g/mol |
IUPAC 名称 |
2-(2,3-dihydroindol-1-yl)-N'-hydroxypropanimidamide;hydrochloride |
InChI |
InChI=1S/C11H15N3O.ClH/c1-8(11(12)13-15)14-7-6-9-4-2-3-5-10(9)14;/h2-5,8,15H,6-7H2,1H3,(H2,12,13);1H |
InChI 键 |
RCBGSJNIBDVHHE-UHFFFAOYSA-N |
手性 SMILES |
CC(/C(=N/O)/N)N1CCC2=CC=CC=C21.Cl |
规范 SMILES |
CC(C(=NO)N)N1CCC2=CC=CC=C21.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



